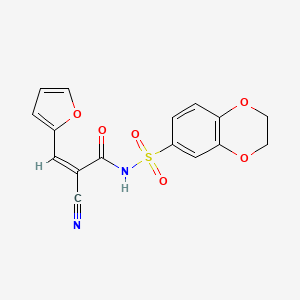

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c17-10-11(8-12-2-1-5-22-12)16(19)18-25(20,21)13-3-4-14-15(9-13)24-7-6-23-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROTVTARQBCLHB-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)/C(=C\C3=CC=CO3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl precursor, which can be synthesized from catechol and chlorosulfonic acid. The furan-2-yl group can be introduced through a coupling reaction with a suitable furan derivative. The final step involves the formation of the cyano group and the (Z)-configuration of the double bond, which can be achieved through a Knoevenagel condensation reaction using malononitrile and a suitable aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it suitable for functionalization and incorporation into larger molecular frameworks.

Mecanismo De Acción

The mechanism by which (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the sulfonyl group are likely to play key roles in these interactions, potentially forming hydrogen bonds or participating in electrostatic interactions with the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide lies in its combination of functional groups and the presence of the furan ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds with different heterocyclic rings.

Actividad Biológica

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on available literature and research findings.

The molecular formula of this compound is with a molecular weight of 296.28 g/mol. The compound features a unique structure that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₄ |

| Molecular Weight | 296.28 g/mol |

| CAS Number | 876555-23-6 |

Cytotoxicity

Research has shown that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have indicated that related benzodioxin derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) by generating reactive oxygen species (ROS), which leads to cell death through oxidative stress mechanisms .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated that derivatives of the benzodioxin structure can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The proposed mechanism for the biological activity of this compound includes:

- Radical Formation : The compound can generate free radicals under physiological conditions, which may contribute to its cytotoxic effects.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cellular signaling pathways related to cancer progression and inflammation.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Cytotoxicity : A study reported that specific benzodioxin derivatives showed high cytotoxicity against HL-60 cells, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy : Another research highlighted the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what methodologies are recommended to overcome them?

The synthesis involves multi-step processes, including sulfonylation of the benzodioxin moiety and stereoselective amidation to establish the (Z)-configuration. Critical challenges include:

- Intermediate stability : Reactive intermediates (e.g., sulfonyl chlorides) require low-temperature conditions (-10°C to 0°C) to prevent decomposition .

- Stereochemical control : Use of chiral auxiliaries or catalytic asymmetric synthesis (e.g., organocatalysts) to enforce the (Z)-configuration at the propenamide group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate pure enantiomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., furan proton coupling patterns at δ 6.3–7.2 ppm) and sulfonamide group integration .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (<0.5%) and validates molecular weight .

- FT-IR : Peaks at 2200 cm⁻¹ (C≡N) and 1350–1150 cm⁻¹ (S=O stretching) confirm functional groups .

Q. What protocols are recommended for assessing the compound’s stability under varying conditions?

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. The sulfonamide group is prone to hydrolysis under acidic conditions (pH <3) .

- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C identifies decomposition points (e.g., furan ring degradation above 150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of critical intermediates?

Use Design of Experiments (DoE) to model variables:

- Solvent polarity : DMF increases sulfonylation efficiency compared to THF due to better solvation of intermediates .

- Catalyst loading : Pd(OAc)₂ (2 mol%) improves coupling reactions for furan-propenamide conjugation, reducing side-product formation .

- Temperature : Lower temperatures (-15°C) during sulfonylation reduce racemization .

Q. What computational strategies predict bioactivity against specific enzyme targets?

- Molecular docking : Use AutoDock Vina to model interactions with cysteine proteases (e.g., caspase-3), leveraging the sulfonamide group’s hydrogen-bonding potential .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with IC₅₀ values from enzyme inhibition assays .

Q. How should contradictory data on enzyme inhibition efficacy be resolved?

Conduct assay standardization :

- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., discrepancies in IC₅₀ may arise from post-translational modifications) .

- Buffer composition : Include 1 mM DTT to maintain reducing conditions, critical for sulfonamide activity .

Q. What strategies enhance solubility without compromising bioactivity?

- Prodrug design : Introduce phosphate esters at the benzodioxin oxygen, which hydrolyze in vivo to the active form .

- Co-crystallization : Use co-solvents like PEG-400 to improve aqueous solubility (>50 mg/mL) while retaining furan ring conformation .

Q. How can SAR studies systematically evaluate anticancer potential?

- Substitution libraries : Synthesize derivatives with halogens (Cl, F) at the benzodioxin 6-position to modulate lipophilicity (logP) and cytotoxicity .

- In vitro assays : Test against NCI-60 cell lines, prioritizing compounds with GI₅₀ <10 µM and selectivity indices >5 .

Q. What is the role of the sulfonyl group in reactivity and target interactions?

- Electrophilicity : The sulfonyl group acts as a hydrogen-bond acceptor, enhancing binding to serine hydrolases (e.g., FAAH) .

- Steric effects : Bulkier substituents (e.g., 4-fluorophenyl) reduce off-target interactions in kinase assays .

Q. How is stereochemical integrity validated during synthesis?

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to confirm (Z)-configuration .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., propenamide precursors) to verify spatial arrangement .

Methodological Best Practices

- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .

- Controlled degradation : Perform forced degradation studies (e.g., UV light, peroxides) to identify major degradation pathways and stabilize formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.